molecular formula C8H9BCl2N2O2 B13531432 1,5-naphthyridin-3-ylboronic acid;dihydrochloride

1,5-naphthyridin-3-ylboronic acid;dihydrochloride

Cat. No.: B13531432
M. Wt: 246.89 g/mol
InChI Key: XZYBIFLILUVEOC-UHFFFAOYSA-N
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Description

1,5-Naphthyridin-3-ylboronic acid;dihydrochloride is a boronic acid derivative that has gained attention in various fields of scientific research due to its unique chemical properties. This compound is characterized by the presence of a boronic acid group attached to a 1,5-naphthyridine ring system, which is further stabilized by the addition of two hydrochloride groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-naphthyridin-3-ylboronic acid;dihydrochloride typically involves the reaction of 1,5-naphthyridine with boronic acid derivatives under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where 1,5-naphthyridine is reacted with a boronic acid or boronate ester in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,5-Naphthyridin-3-ylboronic acid;dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Suzuki-Miyaura coupling can yield various substituted naphthyridine derivatives, while oxidation reactions can produce boronic esters or borates.

Scientific Research Applications

1,5-Naphthyridin-3-ylboronic acid;dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,5-naphthyridin-3-ylboronic acid;dihydrochloride involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the inhibition of enzymes and other biological targets. The naphthyridine ring system can interact with DNA and proteins, further enhancing its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-Naphthyridin-3-ylboronic acid;dihydrochloride is unique due to its combination of a boronic acid group and a naphthyridine ring system, which provides distinct chemical and biological properties.

Properties

Molecular Formula

C8H9BCl2N2O2

Molecular Weight

246.89 g/mol

IUPAC Name

1,5-naphthyridin-3-ylboronic acid;dihydrochloride

InChI

InChI=1S/C8H7BN2O2.2ClH/c12-9(13)6-4-8-7(11-5-6)2-1-3-10-8;;/h1-5,12-13H;2*1H

InChI Key

XZYBIFLILUVEOC-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(C=CC=N2)N=C1)(O)O.Cl.Cl

Origin of Product

United States

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